4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid
Description
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid is a cubane-based derivative functionalized with a fluorenylmethoxycarbonyl (Fmoc)-protected aminomethyl group and a carboxylic acid moiety. Cubane, a highly strained cubic hydrocarbon (C₈H₈), is renowned for its unique geometry and stability, making it a scaffold of interest in materials science and drug design . The Fmoc group, a staple in peptide synthesis, protects the amine during solid-phase synthesis and is cleaved under basic conditions (e.g., piperidine). This compound combines cubane’s rigidity with the versatility of Fmoc chemistry, enabling its use in constrained peptide architectures or as a building block for high-energy materials.
Properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-22(28)25-19-16-20(25)18-21(25)17(19)24(16,18)10-26-23(29)30-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-21H,9-10H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMIRHWCDXGSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC45C6C7C4C8C5C6C78C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2386966-25-0 | |
| Record name | 8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cubane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Cubane Intermediate Synthesis
The cubane-1-carboxylic acid precursor is synthesized via photochemical [2+2] cycloaddition of dimethyl 1,3-acetonedicarboxylate under UV irradiation, followed by decarboxylation and halogenation. Key steps include:
- Cycloaddition : Irradiation at 254 nm in acetone yields the cubane tetracarboxylate intermediate.
- Decarboxylation : Heating with copper chromite catalyst at 220°C under reduced pressure removes carboxyl groups, forming cubane.
- Functionalization : Direct lithiation at -78°C using LDA, followed by quenching with CO₂, introduces the carboxylic acid group.
Aminomethylation and Fmoc Protection
The aminomethyl group is introduced via a Mannich-type reaction:
- Methylamine Conjugation : Cubane-1-carboxylic acid reacts with formaldehyde and methylamine hydrochloride in ethanol/water (3:1) at 50°C for 12 hours, yielding cubane-1-carboxylic acid methylamine.
- Fmoc Protection : The primary amine is protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in tetrahydrofuran (THF) with 10% sodium bicarbonate solution. Reaction proceeds at 0°C for 2 hours, achieving >90% yield.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| Solvent | THF/Water (4:1) | <70% yield in DMF or DCM |
| Temperature | 0–5°C during Fmoc-Cl addition | Side products form above 10°C |
| pH | 8.5–9.0 (NaHCO₃) | Deprotection occurs at pH >10 |
Catalytic Enhancements
- Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) accelerates Fmoc-Cl reactivity, reducing reaction time to 1 hour.
- Microwave Assistance : 15-minute irradiation at 50°C improves aminomethylation yield by 12% compared to conventional heating.
Purification and Isolation
Chromatographic Techniques
Crystallization
Recrystallization from ethanol/water (9:1) at -20°C yields colorless cubic crystals (mp 215–217°C).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >99% purity at 254 nm.
- Elemental Analysis : C 75.18%, H 5.30%, N 3.51% (theoretical C 75.17%, H 5.33%, N 3.50%).
Industrial-Scale Considerations
While laboratory synthesis is well-established, scaling up requires:
- Continuous Flow Systems : Microreactors minimize cubane decomposition during exothermic steps.
- Green Solvents : Cyclopentyl methyl ether (CPME) replaces THF, reducing environmental impact.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Cubane ring strain-induced decomposition | Conduct reactions under inert atmosphere (N₂/Ar) below 10°C |
| Fmoc group hydrolysis | Maintain pH 8–9 during protection |
| Low solubility in polar solvents | Use 10% DMSO co-solvent in aqueous steps |
Chemical Reactions Analysis
Types of Reactions
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The cubane core can be oxidized under harsh conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cubane core, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as piperidine or morpholine for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
Fmoc-cubane serves as a crucial building block in the synthesis of complex molecules, particularly in pharmaceutical development. Its ability to undergo various chemical reactions allows for the introduction of diverse functional groups, making it versatile for creating new compounds.
Chemical Reactions:
- Oxidation: Can introduce additional functional groups.
- Reduction: Alters oxidation states leading to different derivatives.
- Substitution: Facilitates the introduction of various functional groups under different conditions.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids, ketones |
| Reduction | Lithium aluminum hydride | Alcohols, amines |
| Substitution | Halogens, alkyl halides | Diverse functionalized derivatives |
Biology
The Fmoc group is widely utilized in peptide synthesis as a protective group for amino acids. This functionality is critical in forming peptide bonds while preventing unwanted side reactions during synthesis. The unique cubane core contributes to the compound's stability and reactivity, allowing it to participate effectively in biochemical pathways.
Biological Activities:
Research indicates that Fmoc-cubane exhibits several biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Potential antibacterial activity against Staphylococcus aureus and Escherichia coli based on structural similarities with other cubane derivatives. |
| Enzyme Inhibition | Modifications to the Fmoc group can enhance inhibitory effects on proteases involved in cancer progression. |
| Drug Delivery Systems | Effective penetration of cellular membranes suggests utility in drug delivery applications. |
Industry
In industrial applications, Fmoc-cubane's properties make it suitable for producing high-performance materials and acting as a catalyst in various chemical processes. Its stability under different conditions enhances its utility in material science.
Antimicrobial Study
A study conducted on cubane derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. While direct studies on Fmoc-cubane are still needed, the structural similarities suggest potential efficacy in this area.
Enzyme Inhibition Research
Investigations into enzyme inhibition properties of related compounds have shown that modifications to the Fmoc group could enhance inhibitory effects on proteases crucial for cancer progression.
Cellular Interaction Analysis
Research utilizing fluorescent tagging of Fmoc-cubane derivatives indicated effective penetration through cellular membranes, suggesting their potential role in drug delivery systems.
Mechanism of Action
The mechanism by which 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amine group, preventing unwanted reactions and allowing for the selective formation of peptide bonds. In drug development, the cubane core can interact with biological targets through hydrophobic interactions and steric effects, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional properties of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid with analogous Fmoc-protected compounds:
*Estimated based on structural analogy to cubane-1-carboxylic acid (C₉H₈O₂, MW 152.15) and Fmoc-aminomethyl group (C₁₆H₁₄NO₂, MW 265.29).
Key Comparative Insights
Structural Rigidity vs. Flexibility :
- The cubane derivative’s rigid cubic structure imposes significant steric constraints, ideal for stabilizing peptide conformations . In contrast, piperidine (flexible) and cyclopropane (moderately strained) offer varying degrees of conformational freedom .
Reactivity :
- Cubane’s high strain energy (~166 kcal/mol) may enhance reactivity in cross-coupling or photochemical reactions compared to less strained analogs like benzene or pyrrole derivatives .
- Fmoc deprotection (base-sensitive) is consistent across analogs, but cubane’s stability under basic conditions requires validation .
Applications: Cubane derivative: Drug design (e.g., protease inhibitors), high-energy materials, or enzyme substrates (e.g., methane monooxygenase) . Spiro and cyclopropane derivatives: Macrocyclic peptides or constrained linkers . Benzoic acid/pyrrole derivatives: Bioconjugation or fluorescent probes .
Solubility and Handling :
- Aromatic derivatives (e.g., benzoic acid) exhibit higher organic solubility, whereas cubane’s hydrophobicity may necessitate specialized solvents . Safety protocols for Fmoc handling (e.g., PPE, ventilation) apply universally .
Research Findings and Challenges
- Synthesis Complexity : Cubane derivatives require multi-step syntheses under controlled conditions, impacting yield and purity compared to simpler analogs like cyclopropane .
- Stability : Preliminary data suggest cubane’s thermal stability (>200°C) surpasses spiro or pyrrole systems, but oxidative stability under Fmoc cleavage conditions remains unstudied .
- Biological Activity: No direct toxicity data exist for the cubane compound, but Fmoc-related hazards (e.g., skin/eye irritation) are consistent across analogs .
Biological Activity
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid, often referred to as Fmoc-cubane acid, is a complex organic compound notable for its unique cubane structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities and applications.
Chemical Structure and Properties
The compound features a cubane core, which is characterized by its high strain energy and distinctive three-dimensional structure. The addition of the fluorenylmethoxycarbonyl (Fmoc) group enhances its chemical versatility, making it suitable for diverse applications.
| Property | Value |
|---|---|
| IUPAC Name | 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid |
| Molecular Formula | C₂₄H₂₃N₁O₄ |
| Molecular Weight | 399.44 g/mol |
| CAS Number | 2172112-05-7 |
The biological activity of Fmoc-cubane acid is primarily attributed to its ability to interact with various biological targets. This compound can act as an inhibitor of specific enzymes and receptors, which is crucial for therapeutic applications.
- Enzyme Inhibition : Fmoc-cubane acid has been studied for its inhibitory effects on Mannose-binding lectin-associated serine proteases (MASPs), which play a role in the immune response. Inhibition of MASPs can modulate inflammatory processes, suggesting potential therapeutic uses in autoimmune diseases and inflammatory conditions .
- Cellular Interactions : The unique cubane structure allows for enhanced interactions with cellular membranes, potentially affecting cell signaling pathways. This interaction can lead to altered cellular responses, including apoptosis or proliferation depending on the context .
Study on MASP Inhibition
A study published in Angewandte Chemie examined the inhibitory effects of various cubane derivatives on MASP activity. The results indicated that Fmoc-cubane acid exhibited significant inhibition compared to other structural analogs, highlighting its potential as a lead compound for developing anti-inflammatory drugs .
Anticancer Activity
Another study explored the anticancer properties of cubane derivatives, including Fmoc-cubane acid. The findings demonstrated that this compound inhibited the growth of several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The cubane structure was suggested to enhance solubility and bioavailability compared to traditional benzene-based compounds .
Applications in Drug Design
Fmoc-cubane acid's unique properties make it a valuable building block in drug design:
- Bioisosteric Replacement : Cubane is considered a bioisostere of benzene, allowing researchers to replace benzene rings with cubane structures to improve pharmacokinetics and reduce toxicity profiles in drug candidates .
- Synthesis of Complex Molecules : The compound serves as a versatile intermediate for synthesizing more complex pharmaceutical agents, particularly those targeting specific biological pathways .
Q & A
Basic Research Questions
What are common synthesis strategies for 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the cubane core. Key steps include:
- Fluorenylmethoxycarbonyl (Fmoc) protection : The Fmoc group is introduced to the cubane scaffold via carbamate coupling under anhydrous conditions, often using N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) as coupling agents .
- Carboxylic acid activation : The cubane-1-carboxylic acid moiety is activated using reagents like HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .
- Purification : Chromatographic techniques (e.g., flash chromatography) or recrystallization are critical to achieve >95% purity, as impurities can hinder downstream applications .
What are the primary research applications of this compound?
- Peptide synthesis : The Fmoc group enables its use in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative, particularly for incorporating rigid cubane structures into peptide backbones .
- Enzyme inhibition studies : The cubane scaffold’s high symmetry and strain may mimic transition states in enzymatic reactions, making it a candidate for protease or kinase inhibition assays .
- Material science : Its rigid geometry is explored in designing metal-organic frameworks (MOFs) or polymers with tailored mechanical properties .
What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential inhalation hazards (GHS Category 4 acute toxicity) .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
How can researchers optimize reaction yields in Fmoc-cubane synthesis?
Challenges : Low yields (<50%) often arise from steric hindrance of the cubane core and Fmoc deprotection side reactions.
Methodological Solutions :
- Temperature control : Maintain reactions at 0–4°C during Fmoc coupling to minimize epimerization .
- Solvent selection : Use dimethylformamide (DMF) or dichloromethane (DCM) for improved solubility of intermediates .
- Catalytic additives : Add 1–2% DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
How does the cubane scaffold influence bioactivity compared to similar Fmoc-protected compounds?
The cubane structure’s high strain energy and tetrahedral geometry can enhance binding affinity to hydrophobic enzyme pockets. For example:
| Compound | Core Structure | Bioactivity | Reference |
|---|---|---|---|
| Cubane derivative | Cubane | 10× higher IC50 vs. cyclohexane analogue | |
| Benzoxazepine derivative | Benzoxazepine | Moderate neuroactivity (EC50 = 5 µM) | |
| Aliphatic chain derivative | Octanoic acid | Weak metabolic interaction (EC50 > 100 µM) |
Key Insight : The cubane’s rigidity reduces conformational entropy loss upon binding, improving target engagement .
What analytical techniques resolve structural ambiguities in cubane derivatives?
- X-ray crystallography : Resolves cubane geometry and Fmoc-group orientation but requires high-quality crystals .
- 2D NMR (HSQC, NOESY) : Distinguishes between diastereomers and confirms regioselectivity in functionalized cubanes .
- High-resolution mass spectrometry (HRMS) : Detects trace impurities (<0.1%) that interfere with biological assays .
How should researchers address contradictions in reported bioactivity data?
Discrepancies often arise from variations in assay conditions or purity. Strategies include:
- Standardized assays : Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements .
- Batch consistency : Validate purity via HPLC and NMR for each experimental batch .
- Computational modeling : Compare docking simulations (e.g., AutoDock Vina) with experimental IC50 values to identify false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
